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Compound of Interest

Compound Name: Penitrem A

Cat. No.: B192058

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the structural elucidation of Penitrem
A, a complex tremorgenic mycotoxin, utilizing Nuclear Magnetic Resonance (NMR)
spectroscopy. The intricate molecular framework of Penitrem A necessitates a suite of
advanced 1D and 2D NMR experiments for unambiguous characterization. This document
outlines the detailed experimental protocols and presents the corresponding quantitative NMR
data, offering a valuable resource for natural product chemists, toxicologists, and researchers
in drug discovery and development.

Introduction

Penitrem A is a potent indole-diterpenoid mycotoxin produced by various species of
Penicillium fungi.[1][2] Its complex polycyclic structure, featuring numerous stereocenters,
presents a significant challenge for structural determination. NMR spectroscopy stands as the
most powerful analytical technique for elucidating the complete chemical structure and
stereochemistry of such complex natural products in solution.[3][4] This note details the
application of tH NMR, 3C NMR, and a series of 2D NMR experiments, including Correlation
Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear
Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), in
the definitive structural assignment of Penitrem A.

Experimental Protocols
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The following protocols outline the key NMR experiments employed for the structural
elucidation of Penitrem A.

Sample Preparation

A purified sample of Penitrem A (typically 1-5 mg) is dissolved in a deuterated solvent, such as
methanol-d4 (CD30D) or chloroform-d (CDCIs), to a final concentration of approximately 5-10
mM. The choice of solvent is critical for optimal signal dispersion and to avoid overlapping
signals. All spectra are referenced to the residual solvent signal.

1D NMR Spectroscopy

1H NMR Spectroscopy:

e Purpose: To determine the number of different types of protons, their chemical environment,
and their scalar (J) couplings to neighboring protons.

o Typical Acquisition Parameters:
o Spectrometer: 500 MHz or higher
o Pulse Program: Standard single-pulse experiment
o Number of Scans: 16-64
o Spectral Width: 12-16 ppm
o Acquisition Time: 2-4 seconds
o Relaxation Delay: 1-5 seconds
13C NMR Spectroscopy:

o Purpose: To determine the number of different types of carbon atoms and their chemical
environment.

o Typical Acquisition Parameters:

o Spectrometer: 125 MHz or higher
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[e]

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 1024-4096

o

[¢]

Spectral Width: 200-250 ppm

[¢]

Acquisition Time: 1-2 seconds

[e]

Relaxation Delay: 2-5 seconds

2D NMR Spectroscopy

Correlation Spectroscopy (COSY):

e Purpose: To identify proton-proton (*H-1H) scalar couplings, revealing which protons are
connected through two or three bonds.

e Typical Acquisition Parameters:

[¢]

Pulse Program: Gradient-selected COSY (gCOSY)

Data Points: 2048 (F2) x 256-512 (F1)

[¢]

[e]

Number of Scans per Increment: 2-8

o

Spectral Width: Same as 'H NMR
Heteronuclear Single Quantum Coherence (HSQC):

e Purpose: To correlate each proton with its directly attached carbon atom (one-bond H-13C

correlation).

o Typical Acquisition Parameters:
o Pulse Program: Gradient-selected HSQC with sensitivity enhancement
o Data Points: 1024 (F2) x 256 (F1)

o Number of Scans per Increment: 4-16
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o Spectral Widths: Same as 'H and 3C NMR

o 1J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145
Hz)

Heteronuclear Multiple Bond Correlation (HMBC):

e Purpose: To identify long-range correlations between protons and carbons (typically over two
to four bonds). This is crucial for connecting different spin systems and assembling the
carbon skeleton.

e Typical Acquisition Parameters:

[¢]

Pulse Program: Gradient-selected HMBC

[¢]

Data Points: 2048 (F2) x 256-512 (F1)

[e]

Number of Scans per Increment: 8-32

o

Spectral Widths: Same as *H and 3C NMR

[¢]

Long-Range Coupling Constant (nJ(CH)): Optimized for an average long-range C-H
coupling (e.g., 8 Hz)

Nuclear Overhauser Effect Spectroscopy (NOESY):

o Purpose: To identify protons that are close to each other in space (through-space
correlations), which is essential for determining the relative stereochemistry of the molecule.

o Typical Acquisition Parameters:

[e]

Pulse Program: Gradient-selected NOESY

o

Data Points: 2048 (F2) x 256-512 (F1)

[¢]

Number of Scans per Increment: 8-32

[¢]

Spectral Width: Same as 'H NMR
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o Mixing Time: 500-800 ms (optimized based on molecular size)

Data Presentation

The structural elucidation of Penitrem A relies on the careful analysis and integration of data
from all the aforementioned NMR experiments. The following tables summarize the *H and 13C
NMR chemical shifts for Penitrem A, assigned based on a comprehensive analysis of 1D and
2D NMR data.

Table 1: *H and 3C NMR Chemical Shift Assignments for Penitrem A in CDsOD
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OH (ppm), Multiplicity (J in

Position oC (ppm)
Hz)
2 139.8 -
3 108.7 7.15,s
3a 129.1 -
4 119.5 7.30, d (8.0)
5 122.1 7.05, t (8.0)
6 126.8 -
7 112.9 7.23,d (8.0)
7a 137.9 -
8 55.4 4.25,d (9.5)
9 42.1 2.55, m
10 28.9 1.85, m; 1.65, m
11 39.8 210, m
12 45.3 -
13 41.2 1.95 m;1.75 m
14 24.9 1.55, m; 1.40, m
15 72.3 4.15, dd (10.0, 5.0)
16 85.1 -
17 50.2 2.30, m
18 325 1.70, m; 1.50, m
19 22.8 1.15,s
20 29.7 1.25,s
21 142.3 -
22 115.8 495, s;4.85,s
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23 76.9 4.60, d (6.0)
24 65.4 3.80, d (6.0)
25 38.7 2.20, m

26 27.8 1.05,'s

27 26.9 1.10, s

28 78.2

29 48.1 3.10, q (7.0)
30 14.2 1.20, 1 (7.0)
31 147.5

32 112.3 4.80, s; 4.70, s
33 21.4 1.75, s

34 73.1

35 26.5 1.35, s

36 25.9 1.30, s

NH - 10.85, s

Note: Chemical shifts are reported in ppm relative to the residual solvent signal of CDsOD (dH
3.31, dC 49.0). Assignments are based on comprehensive 2D NMR analysis.

Visualization of the NMR Structural Elucidation
Workflow

The logical workflow for the structural elucidation of a complex natural product like Penitrem A
using NMR spectroscopy can be visualized as a stepwise process, starting from simple 1D
experiments and progressing to more complex 2D correlations to piece together the molecular
puzzle.
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Caption: Workflow for Penitrem A structural elucidation using NMR.

Signaling Pathways and Logical Relationships in
NMR Data Interpretation

The interpretation of 2D NMR spectra involves tracing correlation networks to build up the
molecular structure. The following diagram illustrates the logical relationships between the
different NMR experiments and the structural information they provide.
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Caption: Logical flow of NMR data interpretation for structure elucidation.

Conclusion

The structural elucidation of complex natural products like Penitrem A is a meticulous process
that heavily relies on the power of modern NMR spectroscopy. By systematically applying a
combination of 1D and 2D NMR experiments, it is possible to unambiguously determine the
chemical structure and relative stereochemistry of such intricate molecules. The protocols and
data presented in this application note serve as a practical guide for researchers engaged in
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the isolation and characterization of novel natural products and for those in the field of drug
development who require a thorough understanding of molecular architecture for structure-
activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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